2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” is a compound with the CAS Number: 41870-82-0 and a molecular weight of 208.09 . It is used as a reagent in the synthesis of imidazolyl arylamides as inhibitors of CYP24A1 .

Synthesis Analysis

While specific synthesis methods for “2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride” were not found, related compounds such as 2-amino-1,4-dihydropyrimidines have been synthesized using ultrasound irradiation as the energy source .

Molecular Structure Analysis

The InChI code for “2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H .

Physical And Chemical Properties Analysis

Another related compound, “2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride”, has a melting point of 220-222°C .

Applications De Recherche Scientifique

Enzymatic Hydrolysis and Synthesis of Amino Acids

Research on the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, including studies of derivatives similar to "2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride," highlights a method for synthesizing D- and L-3,3-difluoro-2-amino acids and their derivatives. These processes are crucial for producing enantiomerically pure amino acids, which have applications in pharmaceuticals and agrochemicals (Ayi, Guedj, & Septe, 1995).

Synthesis of β-Aminoketones

The synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction showcases a method for creating structurally complex amino ketones. Such compounds have potential applications in medicinal chemistry, demonstrating the versatility of amino alcohol derivatives in synthesizing bioactive molecules (Makarova, Moiseev, & Zemtsova, 2002).

Antibacterial Activity

The synthesis and estimation of the antibacterial activity of tertiary aminoalkanols hydrochlorides reveal that compounds with structures related to "2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride" can possess significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).

Methanol-to-Hydrocarbon Chemistry

Studies on the methanol-to-hydrocarbon process over H-SAPO-34 molecular sieve, where similar compounds might act as intermediates, provide insight into applications in catalysis and energy. The research demonstrates how derivatives of amino alcohols could be involved in catalytic processes converting methanol to hydrocarbons, indicating potential industrial applications (Salehirad & Anderson, 1996).

Orientations Futures

The development of new compounds and the study of their properties is an ongoing field of research. While specific future directions for “2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride” are not available, related compounds are being studied for their potential as antibacterials and anticancer agents .

Mécanisme D'action

Target of Action

Similar compounds with a 2-aminopyrimidine scaffold have been investigated as multitarget antibacterial ligands . These compounds are nonsubstrate towards various aminergic G-protein coupled receptors, ion-channels, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors .

Mode of Action

Compounds with a similar 2-aminopyrimidine scaffold have shown the ability to bind with various bacterial targets . This suggests that the compound may interact with its targets, leading to changes that inhibit the function of these targets.

Biochemical Pathways

Similar compounds have shown antibacterial activity, suggesting that they may affect pathways related to bacterial growth and survival .

Pharmacokinetics

In silico admet profiling of similar compounds has predicted acceptable pharmacokinetic/drug-like properties .

Result of Action

Similar compounds have shown in vitro antibacterial activity against various bacterial strains , suggesting that this compound may also have antibacterial effects.

Propriétés

IUPAC Name |

2-amino-1-(4-chlorophenyl)-3-methylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;/h3-7,10-11,14H,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPVRNUKKCQRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=C(C=C1)Cl)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

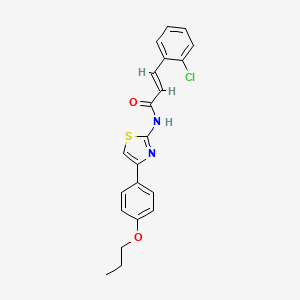

![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2865170.png)

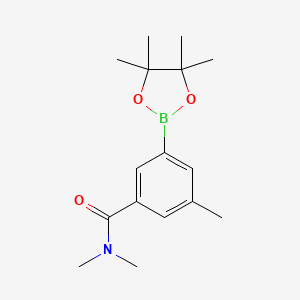

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2865174.png)

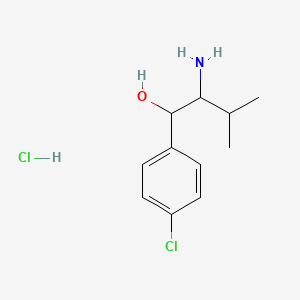

![1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline](/img/structure/B2865176.png)

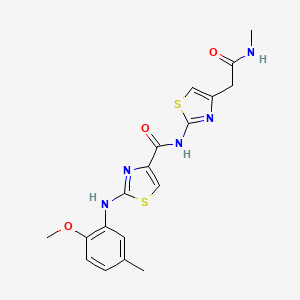

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2865177.png)

![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)